
Ramelteon
概述
描述
准备方法
合成路线和反应条件: 拉美替隆的合成涉及多个步骤,从关键中间体的制备开始,即(S)-N-[2-(1,6,7,8-四氢-2H-茚并[5,4-b]呋喃-8-基)乙基]丙酰胺 . 该中间体通过使用BINAP-钌络合物催化不对称氢化2-(1,2,6,7-四氢-8H-茚并[5,4-b]呋喃-8-亚基)乙胺获得 . 最后一步是在碱性条件下将中间体与丙酰氯反应,得到拉美替隆 .
工业生产方法: 拉美替隆的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程包括使用高纯度试剂和严格的反应条件,以确保生产出具有高对映体过量和纯度的拉美替隆 .
化学反应分析
反应类型: 拉美替隆会经历各种化学反应,包括氧化、还原和取代 .
常见试剂和条件:
氧化: 拉美替隆可以在酸性条件下用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
科学研究应用
Treatment of Insomnia
Efficacy and Safety in Chronic Insomnia
Ramelteon has been extensively studied for its effectiveness in treating chronic insomnia. A six-month randomized, placebo-controlled trial demonstrated that this compound significantly reduced sleep onset latency compared to placebo, with no evidence of next-day residual effects or withdrawal symptoms upon discontinuation . The study involved 8 mg of this compound administered nightly, showing consistent improvements in sleep parameters over time.
Key Findings:
- Reduction in Sleep Latency: Statistically significant reductions were observed at multiple time points (Weeks 1, 1 Month, 3 Months, 5 Months, and 6 Months) compared to baseline and placebo .
- No Next-Morning Residual Effects: Participants reported no significant next-morning drowsiness or cognitive impairment .
- Long-Term Use: this compound was well-tolerated over the six-month period with mild to moderate adverse events .
Prevention of Delirium
Clinical Trials on Delirium Prevention
Recent studies have investigated this compound's role in preventing delirium, particularly in elderly patients undergoing acute medical treatments. In a multicenter randomized trial involving patients aged 65 to 89 years, those receiving this compound had a significantly lower incidence of delirium compared to those receiving placebo (3% vs. 32%, P = .003) . This suggests that this compound may be beneficial in reducing the risk of delirium in vulnerable populations.
Key Findings:
- Lower Risk of Delirium: this compound was associated with a relative risk reduction for delirium development .
- Time to Delirium Onset: Patients on this compound experienced a longer time until the onset of delirium compared to the placebo group .
Impact on Cardiac Rhythms
Research on Cardiac Function
Emerging research indicates that this compound may also stabilize cardiac rhythms during sleep. A study conducted on rats found that acute administration of this compound improved heart rate variability during non-rapid eye movement sleep, suggesting potential cardiovascular benefits associated with its use . This effect may be linked to its action on melatonin receptors, which play a role in regulating circadian rhythms.
Key Findings:
- Stabilization of Heart Rate Variability: this compound treatment resulted in decreased heart rate variability during non-REM sleep bouts .
- Potential Cardiovascular Benefits: The stabilization effect could indicate broader implications for cardiac health during sleep periods .
Summary Table of this compound's Applications
Application | Study Type | Key Findings |
---|---|---|
Treatment of Insomnia | Randomized Controlled Trial | Significant reduction in sleep latency; no residual effects |
Prevention of Delirium | Multicenter Randomized Trial | Lower incidence of delirium (3% vs. 32%); longer time to onset |
Impact on Cardiac Rhythms | Animal Study | Improved heart rate variability during non-REM sleep |
作用机制
拉美替隆通过选择性地结合大脑视交叉上核的褪黑素MT1和MT2受体发挥作用 . 这些受体参与调节昼夜节律,控制睡眠-觉醒周期 . 通过模拟褪黑素的作用,拉美替隆有助于调节入睡时间并改善睡眠质量 . 与其他睡眠药物不同,拉美替隆不与GABA受体相互作用,降低了依赖性和副作用的风险 .
类似化合物:
拉美替隆的独特性: 拉美替隆在对褪黑素MT1和MT2受体的高选择性、不与GABA受体相互作用以及依赖风险最小方面独树一帜 . 与其他睡眠药物相比,这使其成为治疗失眠症的更安全、更具针对性的选择 .
相似化合物的比较
Uniqueness of this compound: this compound is unique in its high selectivity for melatonin MT1 and MT2 receptors, its lack of interaction with GABA receptors, and its minimal risk of dependence . This makes it a safer and more targeted option for the treatment of insomnia compared to other sleep medications .
生物活性
Ramelteon is a synthetic compound that functions as a selective agonist for melatonin receptors, specifically MT1 and MT2. It is primarily used for the treatment of insomnia and has garnered attention for its unique mechanism of action, pharmacokinetics, and safety profile. This article explores the biological activity of this compound, highlighting its efficacy, safety, and potential therapeutic applications based on diverse research findings.
This compound mimics the natural hormone melatonin, which regulates circadian rhythms and sleep-wake cycles. It binds with high affinity to the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the brain, effectively inhibiting neuronal firing that promotes wakefulness. This action facilitates sleep onset by attenuating arousal signals . Unlike traditional benzodiazepines, this compound does not exhibit significant affinity for GABA receptors, which contributes to its favorable side effect profile .
Pharmacokinetics
This compound's pharmacokinetic properties include:
- Half-life : Approximately 1-2 hours for the parent compound; however, its active metabolite M-II has a longer half-life of about 5 hours, enhancing its sleep-promoting effects .
- Bioavailability : The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP1A2 and CYP2C19), leading to various metabolites with differing potencies .
Efficacy in Clinical Trials
Numerous clinical studies have evaluated this compound's efficacy in treating insomnia and other sleep disorders. Key findings include:
- Chronic Insomnia : A randomized controlled trial demonstrated that this compound significantly reduced sleep latency compared to placebo over a six-month period (40 minutes reduction vs. 30 minutes in placebo) with no next-morning residual effects or withdrawal symptoms .
Study Duration | This compound Group (Latency Reduction) | Placebo Group (Latency Reduction) |
---|---|---|
6 months | 40 minutes | 30 minutes |
- Delirium Prevention : In older adults in intensive care settings, this compound reduced the incidence of delirium (24% vs. 46.5% in placebo) and shortened its duration significantly .
Case Studies
Several case studies highlight the versatility of this compound beyond insomnia treatment:
- Rapid Eye Movement Sleep Behavior Disorder (RBD) : A case series indicated that patients taking this compound showed improvement in RBD symptoms and a decrease in REM sleep without atonia (RWA) .
- ICU Length of Stay : A study involving critically ill patients suggested that this compound administration was associated with a shorter ICU stay (4.56 days vs. 5.86 days in placebo) and reduced delirium duration .
Safety Profile
This compound's safety profile is notable for its low incidence of adverse effects:
属性
IUPAC Name |
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045951 | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.64e-02 g/L | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
196597-26-9 | |
Record name | Ramelteon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramelteon [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。